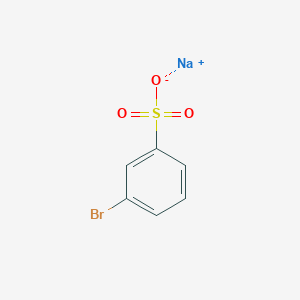amine CAS No. 914235-80-6](/img/structure/B2703170.png)
[(4-Butoxy-2,3-dimethylphenyl)sulfonyl](2-thienylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-Butoxy-2,3-dimethylphenyl)sulfonyl](2-thienylmethyl)amine, also known as BDTA, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of [(4-Butoxy-2,3-dimethylphenyl)sulfonyl](2-thienylmethyl)amine is not fully understood, but it is believed to act as an inhibitor of protein-protein interactions. Specifically, [(4-Butoxy-2,3-dimethylphenyl)sulfonyl](2-thienylmethyl)amine has been shown to bind to the SH3 domain of the protein Crk, which plays a role in cell signaling and proliferation. By inhibiting this interaction, [(4-Butoxy-2,3-dimethylphenyl)sulfonyl](2-thienylmethyl)amine may have anti-cancer properties.
Biochemical and Physiological Effects:
[(4-Butoxy-2,3-dimethylphenyl)sulfonyl](2-thienylmethyl)amine has been shown to have a selective inhibitory effect on the proliferation of cancer cells, while having little to no effect on normal cells. This selectivity is thought to be due to the high expression of the Crk protein in cancer cells. In addition, [(4-Butoxy-2,3-dimethylphenyl)sulfonyl](2-thienylmethyl)amine has been shown to inhibit the migration and invasion of cancer cells. These effects make [(4-Butoxy-2,3-dimethylphenyl)sulfonyl](2-thienylmethyl)amine a promising candidate for anti-cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [(4-Butoxy-2,3-dimethylphenyl)sulfonyl](2-thienylmethyl)amine in lab experiments is its specificity for the Crk protein. This allows for targeted inhibition of protein-protein interactions and reduces the likelihood of off-target effects. However, [(4-Butoxy-2,3-dimethylphenyl)sulfonyl](2-thienylmethyl)amine has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments. In addition, the multi-step synthesis process can be time-consuming and may limit the availability of the compound for research purposes.
Direcciones Futuras
There are several future directions for research involving [(4-Butoxy-2,3-dimethylphenyl)sulfonyl](2-thienylmethyl)amine. One area of interest is the development of more efficient synthesis methods to improve the availability of the compound. Another area of research is the investigation of the potential anti-cancer properties of [(4-Butoxy-2,3-dimethylphenyl)sulfonyl](2-thienylmethyl)amine in vivo, using animal models. Additionally, [(4-Butoxy-2,3-dimethylphenyl)sulfonyl](2-thienylmethyl)amine could be studied in combination with other anti-cancer agents to determine if it has synergistic effects. Finally, [(4-Butoxy-2,3-dimethylphenyl)sulfonyl](2-thienylmethyl)amine could be further explored as a tool for drug discovery, particularly in the development of new anti-cancer drugs.
Métodos De Síntesis
The synthesis of [(4-Butoxy-2,3-dimethylphenyl)sulfonyl](2-thienylmethyl)amine involves a multi-step process that begins with the reaction of 4-butoxy-2,3-dimethylphenol with thionyl chloride to form the corresponding sulfonyl chloride. This intermediate is then reacted with 2-thienylmethylamine to yield [(4-Butoxy-2,3-dimethylphenyl)sulfonyl](2-thienylmethyl)amine. The purity of the final product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
[(4-Butoxy-2,3-dimethylphenyl)sulfonyl](2-thienylmethyl)amine has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, [(4-Butoxy-2,3-dimethylphenyl)sulfonyl](2-thienylmethyl)amine has been studied as a potential anti-cancer agent and as a tool for drug discovery. In biochemistry, [(4-Butoxy-2,3-dimethylphenyl)sulfonyl](2-thienylmethyl)amine has been used as a probe to study protein-ligand interactions. In materials science, [(4-Butoxy-2,3-dimethylphenyl)sulfonyl](2-thienylmethyl)amine has been investigated for its potential use in organic electronics.
Propiedades
IUPAC Name |
4-butoxy-2,3-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S2/c1-4-5-10-21-16-8-9-17(14(3)13(16)2)23(19,20)18-12-15-7-6-11-22-15/h6-9,11,18H,4-5,10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZKXYDTNCAVSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C(=C(C=C1)S(=O)(=O)NCC2=CC=CS2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Butoxy-2,3-dimethylphenyl)sulfonyl](2-thienylmethyl)amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-((2-methylbut-3-en-2-yl)oxy)propan-2-ol dihydrochloride](/img/structure/B2703088.png)
![4-chloro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2703090.png)
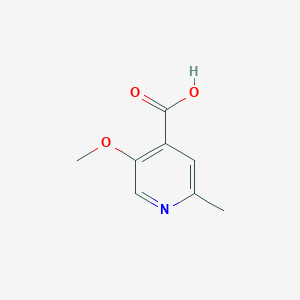
![1-[(4-fluorophenyl)methoxy]-N-(3-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2703092.png)
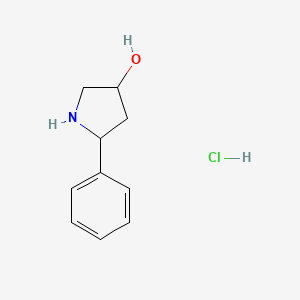

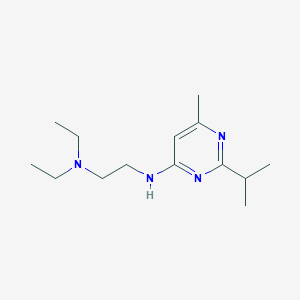
![allyl 4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2703099.png)

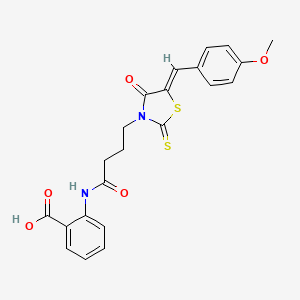
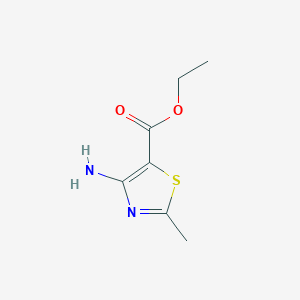
![7-(2-fluorophenyl)-2-methyl-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2703107.png)
![N-(2-methoxybenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2703108.png)
